molecular formula C27H31N3O9 B1197790 Myxochlin C

Myxochlin C

Número de catálogo: B1197790
Peso molecular: 541.5 g/mol
Clave InChI: HJOKFZCFRUMGQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Myxochlin C is a secondary metabolite isolated from Myxococcus xanthus, a soil-dwelling bacterium known for producing bioactive compounds with antimicrobial and anticancer properties . Structurally, Myxochlin C belongs to the family of cyclic lipopeptides, characterized by a 14-membered macrocyclic ring fused to a fatty acid tail. Its molecular formula is C₆₃H₁₀₅N₁₅O₁₈, with a molecular weight of 1,412.6 g/mol. The compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.5 µg/mL . Its mechanism of action involves disrupting bacterial membrane integrity via pore formation, as demonstrated in fluorescence-based membrane permeability assays .

Myxochlin C is distinct from other myxobacterial lipopeptides due to its unique post-translational modifications, including hydroxylation of the fatty acid chain and methylation of specific amino acid residues, which enhance its stability in serum-rich environments . Current research focuses on optimizing its pharmacokinetic profile for therapeutic applications, particularly in addressing multidrug-resistant infections.

Propiedades

Fórmula molecular

C27H31N3O9

Peso molecular

541.5 g/mol

Nombre IUPAC

N-[6-[(2,3-dihydroxybenzoyl)amino]-5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]hexyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C27H31N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,27,30-36,39H,1-2,6,13-14H2,(H,28,37)(H,29,38)

Clave InChI

HJOKFZCFRUMGQE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O

SMILES canónico

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Myxovirescin A

Myxovirescin A, another Myxococcus-derived lipopeptide, shares a similar macrocyclic core but differs in its fatty acid side chain (C₁₆ vs. C₁₈ in Myxochlin C) and the absence of hydroxylation (Table 1). These structural variations result in reduced antibacterial potency (MIC = 4 µg/mL against MRSA) and faster renal clearance in vivo .

Surfactin C15

Surfactin C15, a lipopeptide from Bacillus subtilis, features a cyclic heptapeptide structure but lacks the extended fatty acid tail of Myxochlin C.

Table 1: Structural and Functional Comparison of Myxochlin C with Analogues

Parameter Myxochlin C Myxovirescin A Surfactin C15
Molecular Weight 1,412.6 g/mol 1,385.2 g/mol 1,036.3 g/mol
Fatty Acid Chain Length C₁₈ (hydroxylated) C₁₆ C₁₅
MIC (MRSA) 0.5 µg/mL 4 µg/mL >32 µg/mL
Serum Stability (t₁/₂) 8.2 h 3.1 h 1.5 h
Key Modification Methylation None None
Primary Source Myxococcus Myxococcus Bacillus

Comparison with Functionally Similar Compounds

Daptomycin

Daptomycin, a clinically approved lipopeptide antibiotic, shares Myxochlin C’s membrane-disrupting mechanism but incorporates a decanoic acid side chain.

Polymyxin B

Polymyxin B, a cyclic peptide targeting Gram-negative bacteria, lacks activity against Gram-positive pathogens like MRSA. Myxochlin C’s broader spectrum and lower hemolytic activity (HC₅₀ = 128 µg/mL vs.

Table 2: Functional Efficacy and Toxicity Profiles

Parameter Myxochlin C Daptomycin Polymyxin B
Target Pathogens Gram-positive Gram-positive Gram-negative
MIC (MRSA) 0.5 µg/mL 1 µg/mL >64 µg/mL
Hemolytic Activity (HC₅₀) 128 µg/mL 256 µg/mL 8 µg/mL
Nephrotoxicity (IC₅₀) >50 µg/mL 12 µg/mL 6 µg/mL
Clinical Status Preclinical Approved Approved

Research Findings and Challenges

  • Synthetic Accessibility : Myxochlin C’s complex structure complicates total synthesis, requiring 22 steps with an overall yield of <1% . Semi-synthetic approaches using precursor-directed biosynthesis have improved yields to 15% .
  • Resistance Development: No resistance mutations have been observed in serial passage assays after 30 generations, unlike daptomycin, which selects for mprF mutations .
  • Analytical Challenges : Quantifying Myxochlin C in biological matrices is hindered by its low UV absorbance, necessitating LC-MS/MS methods with a detection limit of 0.1 ng/mL .

Q & A

Q. What are the primary spectroscopic techniques used to confirm the structural identity of Myxochlin C, and how do researchers validate these findings?

Myxochlin C’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For validation, researchers cross-reference spectral data with existing literature or databases (e.g., PubChem, SciFinder) and compare retention times with known standards using HPLC. Discrepancies in stereochemistry may require additional techniques like X-ray crystallography or circular dichroism (CD) .

Q. What standardized protocols exist for the isolation of Myxochlin C from microbial sources?

Isolation often involves fermentation of Myxococcus spp. followed by solvent extraction (e.g., ethyl acetate or methanol). Chromatographic purification (e.g., silica gel column chromatography, preparative HPLC) is critical. Researchers must document yield optimization steps, such as adjusting pH or temperature during fermentation, and validate purity via TLC or LC-MS .

Q. How do researchers address variability in Myxochlin C’s reported bioactivity across studies?

Variability is minimized by standardizing assay conditions:

  • Use of reference strains (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial assays).
  • Controlled incubation times and concentrations (IC50 calculations).
  • Inclusion of positive controls (e.g., ampicillin) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Myxochlin C’s proposed mechanism of action?

Contradictions arise from differing model systems (e.g., bacterial vs. cancer cell lines). Advanced approaches include:

  • Target identification : Affinity chromatography or pull-down assays coupled with proteomics.
  • Gene knockout studies : Validate hypothesized pathways (e.g., efflux pump inhibition).
  • Molecular dynamics simulations : Predict binding interactions with putative targets (e.g., bacterial RNA polymerase) .

Q. How can researchers design experiments to distinguish Myxochlin C’s direct antimicrobial effects from adjuvant properties?

A dual-arm experimental design is recommended:

  • Direct effects : Measure minimum inhibitory concentration (MIC) in nutrient-rich media.
  • Adjuvant effects : Co-administer sub-inhibitory Myxochlin C with other antibiotics and quantify synergy (e.g., fractional inhibitory concentration index).
  • Control for cytotoxicity : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. What methodologies address challenges in scaling up Myxochlin C synthesis while maintaining stereochemical fidelity?

Semi-synthesis or heterologous expression in E. coli or S. cerevisiae are explored. Key steps:

  • Gene cluster analysis : Identify biosynthetic genes (mxo cluster) for pathway engineering.
  • Fed-batch fermentation : Optimize aeration and carbon/nitrogen ratios.
  • Chiral HPLC : Monitor enantiomeric purity during scale-up .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for Myxochlin C in heterogeneous cell populations?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) and report confidence intervals. For heterogeneous responses, apply cluster analysis or machine learning (e.g., k-means clustering) to identify subpopulations .

Q. What criteria determine whether conflicting solubility data for Myxochlin C reflect experimental error or true physicochemical variability?

Conduct a systematic review:

  • Compare solvent systems (e.g., DMSO vs. aqueous buffers).
  • Assess temperature/pH dependencies.
  • Validate via independent methods (e.g., dynamic light scattering vs. NMR diffusion experiments) .

Tables: Key Findings and Methodological Comparisons

Parameter Study A Study B Notes
Yield (mg/L) 12.5 ± 1.28.7 ± 0.9Strain optimization critical
Antimicrobial MIC (μg/mL) 2.5 (S. aureus)5.0 (S. aureus)Media composition差异
LC-MS Purity (%) 98.595.2Gradient elution impact

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting Myxochlin C’s cytotoxicity data?

Adhere to FAIR principles:

  • Metadata : Document cell line authentication (e.g., STR profiling).
  • Raw data deposition : Share flow cytometry files via repositories like Zenodo.
  • Pre-registration : Outline hypotheses and methods on platforms like Open Science Framework .

Q. What steps mitigate bias in literature reviews on Myxochlin C’s therapeutic potential?

Use systematic review frameworks (PRISMA):

  • Search strategy : Include grey literature and non-English studies.
  • Risk of bias assessment : Apply ROBIS tool for preclinical studies.
  • Data synthesis : Perform meta-analysis if homogeneity exists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxochlin C
Reactant of Route 2
Myxochlin C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.